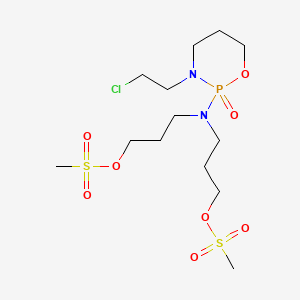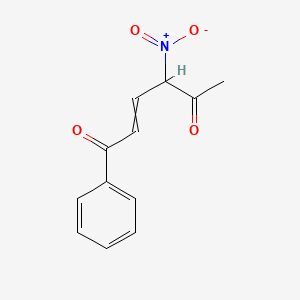![molecular formula C13H14O5 B14674777 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate CAS No. 34573-66-5](/img/structure/B14674777.png)
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid and 2-hydroxyethyl methacrylate. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, controlled temperature conditions.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and 2-hydroxyethyl methacrylate.
Polymerization: Polymers with methacrylate and benzoate functionalities.
Applications De Recherche Scientifique
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for coatings, adhesives, and biomedical applications.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedicine: Explored for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other bioactive molecules, allowing for controlled release. The ester bond in the compound can be hydrolyzed under physiological conditions, releasing the active components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate: A monomer used in the production of hydrogels and contact lenses.
4-Hydroxybenzoic acid: A precursor for the synthesis of various esters and polymers.
Methyl methacrylate: A monomer used in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Uniqueness
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate is unique due to its dual functionality, combining the properties of methacrylate and benzoate groups. This allows for the synthesis of polymers with enhanced mechanical strength, thermal stability, and biocompatibility, making it suitable for a wide range of applications in materials science and biomedicine.
Propriétés
Numéro CAS |
34573-66-5 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C13H14O5/c1-9(2)12(15)17-7-8-18-13(16)10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3 |
Clé InChI |
NYFYPLLPDFAFFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


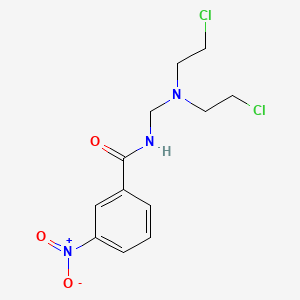
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
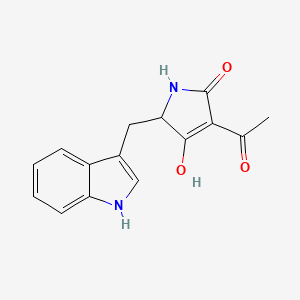
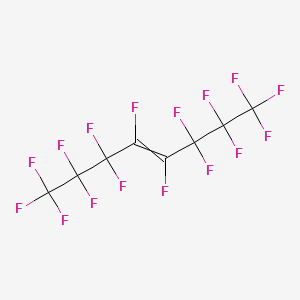
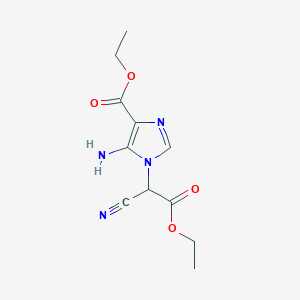
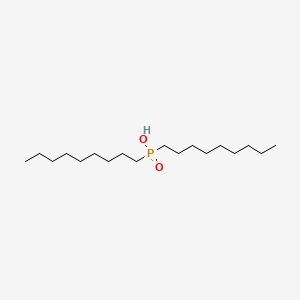
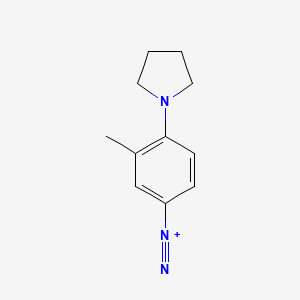
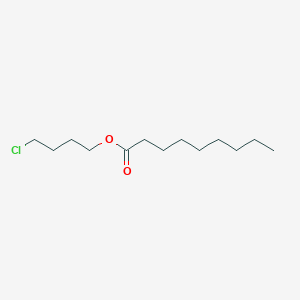
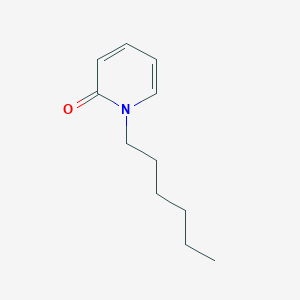
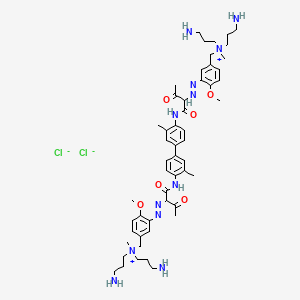
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
